(1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine, also known by its CAS number 1480666-92-9, is a chemical compound with the molecular formula and a molar mass of approximately 208.3 g/mol. This compound features a piperidine ring substituted with a methyl group and an imidazole moiety, which contributes to its unique chemical properties and potential biological activities.
This compound is classified under organic compounds due to the presence of carbon-based structures. It can be sourced from various chemical suppliers and is often used in scientific research settings. The compound's structure allows it to participate in various chemical reactions, making it of interest in medicinal chemistry and pharmacology.
The synthesis of (1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine typically involves multi-step organic synthesis techniques. While specific synthetic pathways may vary, a common approach includes:
These methods require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve optimal yields and purity.
The molecular structure of (1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine can be represented as follows:
The compound features:
The arrangement of these functional groups contributes to the compound's reactivity and potential interactions with biological targets.
(1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine can participate in several chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for specific applications in drug development.
Further studies are necessary to elucidate the precise mechanisms by which this compound exerts its biological effects.
The physical properties of (1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine include:
Chemical properties include:
Relevant data on boiling points or melting points were not specified in available sources but are crucial for practical applications in laboratory settings.
(1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine has potential applications in:
The construction of the appropriately substituted piperidine ring forms the foundational step. Two dominant strategies emerge:
Pyridine Hydrogenation: Catalytic hydrogenation of readily available pyridine precursors offers a direct route to the piperidine scaffold. Heterogeneous cobalt catalysts (based on titanium nanoparticles and melamine) enable acid-free hydrogenation in aqueous media, demonstrating environmental advantages. Ruthenium heterogeneous catalysts facilitate cis-diastereoselective hydrogenation of multi-substituted pyridines, critical for stereocontrol at C2 and C3 positions. Nickel silicide catalysts represent a cost-effective alternative, showing high stability and efficiency for pyridine reduction under milder conditions [6]. Palladium-catalyzed hydrogenation proves particularly effective for substrates bearing sensitive functional groups or fluorine atoms, offering robustness in the presence of air and moisture [6].
Cyclization Strategies: Linear precursors like δ-amino carbonyl compounds or activated olefins undergo intramolecular cyclization (e.g., reductive amination or Michael addition) to form the piperidine ring. While less commonly reported for this specific target, this approach allows flexibility in introducing the C3-methanamine precursor early in the synthesis. For example, a protected aminocarbonyl compound could undergo ring closure followed by functional group manipulation to install the methanamine moiety [4].
Table 1: Key Piperidine Ring Formation Methods
Strategy | Catalyst System | Key Advantages | Limitations | Diastereoselectivity |
---|---|---|---|---|
Pyridine Hydrogenation | Co/Ti-Melamine (H₂, H₂O) | Acid-free, aqueous solvent, good yield | Requires specialized catalyst preparation | Moderate (cis preferred) |
Ru Heterogeneous (H₂, EtOH) | High cis-diastereoselectivity for multi-substituted | High pressure/temperature often needed | High cis | |
Ni Silicide (H₂, solvent) | Cost-effective, high catalyst stability/reusability | Limited scope for sensitive functional groups | Moderate | |
Pd/C (H₂, various solvents) | Tolerates air/moisture, broad substrate scope | Potential for over-reduction | High cis | |
Cyclization | NaBH₃CN/AcOH (reductive amination) | Flexibility in precursor design | Risk of epimerization at stereocenters | Variable |
Base-mediated intramolecular Michael | Direct access to substituted piperidines | Requires activated olefin precursors | Dependent on substrate |
Installing the 1-methylimidazol-5-yl group at the C2 position of the piperidine ring presents distinct challenges. Key methodologies include:
The introduction of the C3-methanamine group predominantly utilizes reductive amination, offering flexibility and control:
Achieving the desired stereochemistry, particularly at the C2 and C3 positions bearing the imidazole and methanamine substituents respectively, is paramount. Catalysis plays a vital role:
Table 2: Catalytic Systems for Stereochemical Control in Piperidine Synthesis
Catalytic Approach | Catalyst System | Key Transformation | Stereochemical Outcome | Reference Basis |
---|---|---|---|---|
Asymmetric Hydrogenation | Ir(I)/Chiral P,N-Ligand (H₂) | Pyridinium Salt → Chiral Piperidine | Enantioselectivity (ee >90%) | [6] |
Diastereoselective Hydrogenation | Rh(I)/Chiral Bisphosphine (HBpin or H₂) | Fluoropyridine → cis/cis-Fluoropiperidine | High Diastereoselectivity (dr >20:1) | [6] |
Pd/C (H₂) | Multi-substituted Pyridine → all-cis-Piperidine | High Diastereoselectivity | [6] | |
Buchwald-Hartwig Amination | Pd₂(dba)₃/RuPhos Palladacycle | Heteroaryl Bromide + Chiral Piperidinyl Amine | Enantioselective C-N Coupling | [7] |
Pd₂(dba)₃/DavePhos | Amination of Sterically Hindered Sites | Variable Enantioselectivity | [7] |
Solvent choice and reaction parameters critically influence yield, selectivity, and practicality:
Temperature Control: Low temperatures (0°C to -78°C) are essential for controlling lithiation steps or minimizing epimerization during enolizable ketone reduction. Room temperature suffices for NaBH(OAc)₃-mediated reductive amination. High temperatures (reflux, 80-150°C) are necessary for Suzuki couplings, heterocycle cyclizations, and some nucleophilic substitutions. Microwave irradiation drastically reduces reaction times (minutes vs. hours) for coupling reactions, improving yields and reducing decomposition [3] [7].
Translating the synthetic route to industrially viable processes encounters significant hurdles:
Catalyst Cost and Removal: Precious metal catalysts (Pd, Ru, Rh, Ir) are expensive and pose genotoxic impurity concerns in APIs. Efficient removal strategies (e.g., silica-bound scavengers like SiliaBond® Thiourea or DMT, activated charcoal treatment, specific crystallization) are mandatory but add complexity and cost. Nickel catalysts offer a lower-cost alternative for hydrogenation but require rigorous removal due to stricter heavy metal limits [6]. Catalyst leaching from heterogeneous systems and recycling efficiency directly impact process economics. Developing highly active catalysts with low metal loadings (ppm levels) and robust recycling protocols is crucial.
Purification Complexity: The polar, basic nature of the final amine and potential intermediates complicates isolation. Chromatography is impractical on large scale. Developing crystallization procedures for key intermediates and the final API as a stable salt form (e.g., hydrochloride, dihydrochloride, phosphate) is essential but challenging due to the molecule's structural features. Distillation is rarely feasible for high molecular weight, thermally labile intermediates. Impurity profiling and control, especially regioisomers from imidazole substitution and stereoisomers, require robust analytical methods and process understanding [1].
Cold-Chain Requirement: The instability of certain intermediates or potentially the final compound necessitates cold-chain transportation and storage (2-8°C), significantly increasing logistics costs and complexity, as indicated by the supplier note [1]. Identifying degradation pathways (e.g., oxidation, hydrolysis) and developing more stable derivatives or optimized formulations are important for commercialization.
Multi-Step Synthesis & Overall Yield: The target molecule requires at least 5-7 synthetic steps from commercial starting materials. Each step incurs yield losses and introduces purification needs. Convergent synthesis strategies, where complex fragments (e.g., the imidazole moiety, the substituted piperidine core) are synthesized separately and coupled late, can improve overall efficiency. However, this requires each fragment synthesis to be highly optimized. Low-yielding steps (e.g., specific catalytic couplings, late-stage functionalizations) become major bottlenecks. Process intensification (e.g., telescoping steps, continuous flow chemistry) offers potential solutions but requires significant development investment [4] [6].
Table 3: Key Scalability Challenges and Potential Mitigation Strategies
Challenge | Impact on Production | Potential Mitigation Strategies |
---|---|---|
Precious Metal Catalysts (Pd, Ru, Ir) | High cost, genotoxic impurity risk, removal complexity | Lower-cost alternatives: Ni catalysts where feasible. Minimize loading: Highly active catalysts. Efficient removal: Silica-bound scavengers (SiliaBond®), charcoal treatment, crystallization. Recycling: Develop robust catalyst recovery protocols. |
Complex Purification | Chromatography impractical at scale; difficult crystallization | Design crystalline intermediates/salts: Early salt formation (e.g., HCl salt of amine). Process optimization: Crystallization-induced diastereomeric resolution (if applicable). Impurity control: Understand and minimize formation via reaction engineering. Alternative workups: Liquid-liquid extraction, distillation for volatiles. |
Cold-Chain Requirement | Increased logistics cost, complexity, potential instability | Stability studies: Identify degradation pathways (oxidation, hydrolysis). Stable salt/form: Develop more stable salt forms (e.g., phosphate, besylate). Protecting groups: Use easily removed, stable PG for sensitive functionalities. Process design: Minimize hold times of unstable intermediates. |
Multi-Step Synthesis | Low overall yield, cumulative purification costs, bottlenecks | Convergent synthesis: Couple pre-formed complex fragments late. Telescoping: Avoid isolation of intermediates where possible. Continuous flow: For hazardous or fast reactions (lithiation, high-pressure hydrogenation). Identify & optimize bottlenecks: Focus R&D on lowest-yielding/costliest steps. |
Stereochemical Control | Potential for diastereomer impurities impacting efficacy | Robust catalytic methods: High diastereo-/enantioselective key steps (hydrogenation, amination). Crystallization purification: Diastereomeric salt resolution if chiral acid used. Early introduction of chirality: Use chiral pool starting materials if viable. |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7